4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

Medicinal Chemistry Building Block Design Orthogonal Derivatization

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide (CAS 2098117-46-3) is a fluorinated pyrrolidine derivative with the molecular formula C6H11F2N3O and a molecular weight of 179.17 g/mol. The compound belongs to the class of gem-difluorinated saturated nitrogen heterocycles, which have been systematically characterized for their value in drug discovery as building blocks that modulate basicity (pKa), lipophilicity (LogP), and metabolic stability.

Molecular Formula C6H11F2N3O
Molecular Weight 179.17 g/mol
Cat. No. B13342872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide
Molecular FormulaC6H11F2N3O
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=N)N)CO
InChIInChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10)
InChIKeyXTZWYWKYJRFBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide (CAS 2098117-46-3): Procurement-Grade Fluorinated Pyrrolidine Building Block


4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide (CAS 2098117-46-3) is a fluorinated pyrrolidine derivative with the molecular formula C6H11F2N3O and a molecular weight of 179.17 g/mol [1]. The compound belongs to the class of gem-difluorinated saturated nitrogen heterocycles, which have been systematically characterized for their value in drug discovery as building blocks that modulate basicity (pKa), lipophilicity (LogP), and metabolic stability [2]. It is supplied as a research chemical by Toronto Research Chemicals (TRC) and Life Chemicals for use in medicinal chemistry and probe synthesis, with documented pricing of $95 per 100 mg from TRC (as of June 2022) [3].

Why 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide Cannot Be Replaced by In-Class Analogs


This compound occupies a unique position at the intersection of three structural features—gem-difluoro substitution at the pyrrolidine 4-position, a free hydroxymethyl group at the 2-position, and a carboximidamide moiety at the 1-position—that no single commercially available comparator simultaneously possesses. The 4,4-difluoro motif modulates pyrrolidine ring basicity and conformational bias comparably to other gem-difluorinated pyrrolidines [1], but the presence of both the hydroxymethyl and carboximidamide groups on the same scaffold enables orthogonal derivatization strategies that singly-functionalized analogs cannot replicate [2]. Generic substitution with 4,4-difluoro-L-prolinamide would forfeit the carboximidamide's strong guanidine-like basicity (predicted pKa ~13.12 for the target compound ), while substitution with the 3,3-difluoro regioisomer alters the fluorine electronic vector relative to the ring nitrogen, changing downstream structure-activity relationships [3].

Quantitative Differentiation Evidence for 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide vs. Closest Analogs


Functional Group Trifecta: Simultaneous Hydroxymethyl + Carboximidamide + 4,4-Difluoro Substitution vs. Singly- or Doubly-Functionalized Comparators

The target compound is the only commercially listed building block that simultaneously incorporates a 4,4-gem-difluoro substitution (2 fluorine atoms), a free 2-hydroxymethyl group, and a 1-carboximidamide moiety on the pyrrolidine scaffold. By contrast, 4,4-difluoro-L-prolinamide (CAS 426844-51-1) lacks both the hydroxymethyl and carboximidamide groups, bearing instead a primary carboxamide . 3,3-Difluoropyrrolidine-1-carboximidamide (CAS 1936672-82-0) possesses the carboximidamide but lacks the hydroxymethyl handle and places fluorine at the 3-position rather than the 4-position, giving MW = 149.14 vs. 179.17 for the target . (4,4-Difluoropyrrolidin-2-yl)methanol (CAS 1334488-61-7) has the hydroxymethyl and 4,4-difluoro groups but lacks the carboximidamide entirely .

Medicinal Chemistry Building Block Design Orthogonal Derivatization

Carboximidamide Basicity Advantage: Predicted pKa ~13.12 vs. Carboxamide in 4,4-Difluoro-L-prolinamide

The 1-carboximidamide group on the target compound confers a predicted pKa of 13.12 ± 0.70 , which is characteristic of cyclic guanidine-like basicity. In contrast, 4,4-difluoro-L-prolinamide bears a primary carboxamide at the corresponding position, which is essentially neutral under physiological conditions . This difference in ionization state directly impacts solubility, permeability, and target engagement profiles of derived compounds. The systematic study by Melnykov et al. demonstrated that within the fluorinated saturated heterocyclic amine series, both the number of fluorine atoms and their distance from the protonation center are major factors defining basicity [1].

Physicochemical Profiling Guanidine Bioisostere Hydrogen Bonding

Regioisomeric Differentiation: 4,4-Difluoro vs. 3,3-Difluoro Substitution Alters Conformational Bias and Electronic Effects on Pyrrolidine

Quantum chemical analysis by Silva et al. (2024) demonstrated that regioisomeric difluorination of pyrrolidine (2,3- vs. 2,4- vs. 3,4-) induces distinct conformational equilibria due to competing anomeric and gauche effects [1]. In the 4,4-difluoro configuration (as in the target compound), the fluorine atoms are positioned geminally at the 4-position, remote from the ring nitrogen, whereas in the 3,3-difluoropyrrolidine-1-carboximidamide comparator, the fluorine atoms are one bond closer to the nitrogen. This positional difference alters the inductive electron withdrawal on the pyrrolidine nitrogen—affecting both basicity and the conformational preferences of the five-membered ring—with the 4,4-isomer exhibiting different relative energies of puckered conformers compared to the 3,3-isomer [1].

Conformational Analysis Fluorine Gauche Effect Structure-Activity Relationships

Hydroxymethyl as a Synthetic Handle: Enables Derivatization Strategies Absent in 4,4-Difluoro-L-prolinamide and 3,3-Difluoropyrrolidine-1-carboximidamide

The free 2-hydroxymethyl group (CH2OH) on the target compound enables etherification, esterification, oxidation to aldehyde/carboxylic acid, or conversion to leaving groups for nucleophilic displacement—synthetic transformations that are impossible with 4,4-difluoro-L-prolinamide (which has no oxygen at this position) and 3,3-difluoropyrrolidine-1-carboximidamide (which lacks any 2-substituent beyond the pyrrolidine ring) . The Boc-protected analog (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine (CAS 215918-21-1) does contain the hydroxymethyl group, but the Boc protection at N1 precludes carboximidamide installation without a deprotection-reprotection sequence .

Synthetic Chemistry Late-Stage Functionalization Prodrug Design

Metabolic Stability Enhancement: 4,4-Difluoro Substitution as a Metabolic Block vs. Non-Fluorinated Pyrrolidine-1-carboximidamide

Systematic intrinsic microsomal clearance measurements by Melnykov et al. (2023) demonstrated that difluorinated saturated heterocyclic amines, including pyrrolidine derivatives, exhibit high metabolic stability, with the 4,4-difluoro motif serving as a metabolic block at the pyrrolidine ring [1]. This finding is consistent with the well-established principle that C–F bonds resist cytochrome P450-mediated oxidative metabolism at the substituted position. The target compound, bearing the 4,4-gem-difluoro group, benefits from this metabolic shielding effect. In contrast, non-fluorinated pyrrolidine-1-carboximidamide (CAS 13932-58-6) lacks any fluorine substitution, leaving the pyrrolidine ring vulnerable to metabolic oxidation [2]. Within the context of DPP-IV inhibitor development, the related 4-fluoro-2-cyanopyrrolidine scaffold demonstrated higher plasma drug concentrations after oral administration to rats compared to the 4-unsubstituted analog, consistent with improved metabolic stability conferred by fluorination [3].

Drug Metabolism CYP450 Stability Fluorine Block Strategy

Recommended Application Scenarios for 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide Based on Quantitative Differentiation Evidence


Dual-Warhead Enzyme Inhibitor Design: Exploiting Simultaneous Carboximidamide and Hydroxymethyl Reactivity

The target compound enables the construction of enzyme inhibitors where the carboximidamide group engages catalytic aspartate or glutamate residues via salt-bridge formation (predicted pKa ~13.12 ensures protonation at physiological pH ), while the hydroxymethyl group can be derivatized to occupy an adjacent sub-pocket. This dual-functionalization strategy is not achievable with 4,4-difluoro-L-prolinamide (lacks carboximidamide) or 3,3-difluoropyrrolidine-1-carboximidamide (lacks hydroxymethyl). The 4,4-difluoro motif simultaneously provides metabolic stability, as supported by systematic microsomal clearance data for difluorinated pyrrolidines [1].

Guanidine-Containing Pharmacophore Synthesis for Sphingosine Kinase (SphK) or Serine Protease Targeting

The carboximidamide group is a documented guanidine bioisostere employed in SphK2 inhibitors and serine protease inhibitors [2]. The target compound provides this pharmacophoric element pre-installed on a metabolically stabilized 4,4-difluoropyrrolidine scaffold, eliminating the need for post-synthetic guanidinylation. The regioisomeric 4,4-difluoro configuration, as distinguished from the 3,3-difluoro variant by Silva et al. (2024), ensures a specific conformational presentation of the carboximidamide that differs from regioisomeric analogs [3].

Parallel SAR Libraries via Orthogonal Derivatization of Hydroxymethyl and Carboximidamide Positions

The free hydroxymethyl group permits one-step diversification (etherification, esterification, oxidation, or displacement) without requiring protecting group manipulation, enabling rapid parallel synthesis of analogs for structure-activity relationship studies. This contrasts with (S)-1-Boc-4,4-difluoro-2-(hydroxymethyl)pyrrolidine, which requires Boc deprotection prior to carboximidamide installation . Procurement from TRC at $95/100 mg (2022 pricing) [4] supports small-scale SAR exploration.

Quote Request

Request a Quote for 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.